2-[(5Z)-5-[(4-butoxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid
Description
This compound is a thiazolidinone derivative characterized by a Z-configuration at the 5-position, a 4-butoxy-3-methoxyphenyl substituent, and a sulfanylidene (thioxo) group at position 2. Thiazolidinones are known for diverse pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory effects .
Properties
IUPAC Name |
2-[(5Z)-5-[(4-butoxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO7S2/c1-3-4-7-27-13-6-5-11(8-14(13)26-2)9-15-17(23)20(19(28)29-15)12(18(24)25)10-16(21)22/h5-6,8-9,12H,3-4,7,10H2,1-2H3,(H,21,22)(H,24,25)/b15-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJMVLSCPMNQWGU-DHDCSXOGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)C(CC(=O)O)C(=O)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C(CC(=O)O)C(=O)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(5Z)-5-[(4-butoxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid involves several steps. The synthetic route typically begins with the preparation of the thiazolidine ring, followed by the introduction of the butanedioic acid moiety and the methoxyphenyl group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction could yield thiazolidine derivatives with different functional groups .
Scientific Research Applications
Synthesis and Chemical Research
This compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions. Researchers often explore its reactivity to develop new synthetic pathways or to modify existing compounds for improved properties.
Studies have indicated that 2-[(5Z)-5-[(4-butoxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid may possess antimicrobial and anticancer properties. Its mechanism of action often involves interaction with specific molecular targets, potentially modulating enzyme activities or receptor functions.
Pharmaceutical Development
The compound is being investigated for its therapeutic potential in drug development. Its unique structure allows for the exploration of novel drug delivery systems and therapeutic agents targeting diseases such as cancer and infections. Preliminary studies suggest promising results in inhibiting cancer cell growth, particularly against leukemia and central nervous system cancer cell lines .
Industrial Applications
In addition to its pharmaceutical uses, this compound may find applications in the production of specialty chemicals or materials. Its unique properties could be leveraged to develop new materials with specific functionalities or enhanced performance characteristics.
Case Study 1: Anticancer Activity
Research conducted on derivatives of thiazolidine compounds has shown significant anticancer activity against various cell lines. For instance, a study demonstrated that modifications to the thiazolidine scaffold could enhance the inhibition of cancer cell proliferation, suggesting that similar approaches could be applied to this compound .
Case Study 2: Enzyme Inhibition
In silico studies have highlighted the potential of this compound as an inhibitor of specific enzymes involved in disease pathways. The molecular docking studies indicate that it may interact effectively with targets such as lipoxygenase, which is relevant in inflammatory processes and cancer progression .
Mechanism of Action
The mechanism of action of 2-[(5Z)-5-[(4-butoxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context and the intended application of the compound .
Comparison with Similar Compounds
Key Observations :
- The butanedioic acid side chain introduces two carboxylic acid groups, improving water solubility relative to monocarboxylic analogs (e.g., ).
Key Differences :
- The target compound’s synthesis may require specialized aldehydes (e.g., 4-butoxy-3-methoxybenzaldehyde) and multi-step functionalization to introduce the butanedioic acid moiety.
Antimicrobial Activity
- Lead Compounds (e.g., ) : Indolylmethylene derivatives (e.g., compound 5b) showed potent antibacterial/antifungal activity (MIC: 2–8 µg/mL against S. aureus and C. albicans).
- Target Compound : Predicted activity may depend on the balance between lipophilic (butoxy) and hydrophilic (butanedioic acid) groups.
Anticancer and Enzyme Inhibition
- Acetamide Derivatives (e.g., ) : Demonstrated anticancer activity via kinase inhibition (IC₅₀: 1.5–10 µM).
- Molecular Dynamics (e.g., ): A brominated analog showed stable binding to M.
Physicochemical Properties
Notes:
- *logP and solubility estimated using ChemDraw/BioByte tools.
- The target compound’s higher molecular weight and dual carboxylic acids may reduce passive diffusion but improve target binding via hydrogen bonds.
Biological Activity
Overview
2-[(5Z)-5-[(4-butoxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid is a complex organic compound notable for its unique structural features, including a thiazolidine ring and a butanedioic acid moiety. Its molecular formula is with a molecular weight of 439.5 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways. In particular, it has shown efficacy against breast cancer and leukemia cell lines.
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HL-60 (Leukemia) | 10 |
The biological effects of this compound are attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It could modulate receptor activity, influencing cellular signaling pathways.
- DNA Interaction : There is evidence suggesting that it can bind to DNA, leading to disruption of replication and transcription processes.
Case Studies and Research Findings
Several studies have been conducted to explore the biological activity of this compound:
- Study on Antimicrobial Effects : A study published in the Journal of Antimicrobial Chemotherapy demonstrated that the compound effectively inhibited the growth of resistant bacterial strains, suggesting its potential as a lead compound for antibiotic development.
- Anticancer Research : In research published in Cancer Letters, the compound was shown to induce apoptosis in human breast cancer cells through a mitochondrial pathway, highlighting its potential as an anticancer agent.
- Pharmacokinetics Studies : Pharmacokinetic studies indicate that the compound has favorable absorption properties and a moderate half-life, making it a candidate for further development into therapeutic agents.
Q & A
Q. What are the optimized synthetic routes for this compound, and how can researchers address low yields in multi-step reactions?
- Methodological Answer : The compound’s synthesis involves condensation of substituted benzaldehyde derivatives with thiazolidinone precursors. For example, intermediates like 4-butoxy-3-methoxybenzaldehyde can react with thiosemicarbazides or chloroacetic acid derivatives under reflux in solvents like ethanol or DMF-acetic acid mixtures . To improve yields:
- Catalyst Optimization : Use piperidine or sodium acetate as a base to enhance cyclization efficiency .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) may stabilize intermediates better than ethanol .
- Reaction Monitoring : Track reaction progress via TLC or HPLC to identify incomplete steps .
Yields for analogous thiazolidinones range from 34% to 74%, highlighting the need for iterative optimization .
Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation?
- Methodological Answer :
- NMR Analysis : Use and NMR to confirm regiochemistry and substituent positions. For instance, the Z-configuration of the benzylidene group can be inferred from coupling constants in NMR .
- IR Spectroscopy : Validate carbonyl (C=O, ~1700 cm) and thione (C=S, ~1200 cm) functional groups .
- X-ray Crystallography : Resolve stereochemical ambiguities (e.g., Z/E isomerism) and confirm bond lengths/angles, as demonstrated for related thiazolidinones .
Q. How can researchers assess purity and stability under varying storage conditions?
- Methodological Answer :
- HPLC-PDA : Employ reverse-phase HPLC with photodiode array detection to quantify impurities (>98% purity threshold) .
- Melting Point Analysis : Compare observed vs. literature values (e.g., analogs decompose at 160–246°C) .
- Stability Studies : Store at -20°C under inert gas to prevent oxidation of the sulfanylidene group, with periodic NMR validation .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity or binding affinity for target proteins?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- Molecular Docking : Use software like AutoDock Vina to simulate interactions with enzymes (e.g., PPAR-γ for thiazolidinone derivatives) .
- MD Simulations : Assess conformational stability in aqueous vs. lipid bilayers over 100-ns trajectories .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Dose-Response Curves : Re-evaluate IC values under standardized conditions (e.g., pH 7.4, 37°C) to minimize variability .
- Off-Target Screening : Use proteome-wide assays (e.g., kinase panels) to identify confounding interactions .
- Meta-Analysis : Compare data from analogs (e.g., anti-inflammatory vs. antimicrobial thiazolidinones) to contextualize mechanisms .
Q. How can structure-activity relationship (SAR) studies guide derivative design?
- Methodological Answer :
- Substituent Variation : Modify the 4-butoxy-3-methoxyphenyl group to assess steric/electronic effects on bioactivity. For example, replacing butoxy with shorter alkoxy chains may enhance solubility .
- Bioisosteric Replacement : Substitute the sulfanylidene group with oxo or imino groups to modulate metabolic stability .
- Pharmacophore Mapping : Identify critical moieties (e.g., conjugated dihedral angles) via comparative crystallography of active/inactive analogs .
Q. What experimental designs validate the compound’s mechanism of action in cellular models?
- Methodological Answer :
- Gene Knockdown : Use siRNA or CRISPR to silence putative targets (e.g., NF-κB for anti-inflammatory effects) and measure activity loss .
- Metabolic Profiling : Apply LC-MS metabolomics to track downstream effects on pathways like glycolysis or oxidative phosphorylation .
- Fluorescence Microscopy : Tag the compound with BODIPY derivatives to visualize subcellular localization (e.g., mitochondrial uptake) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
